3-Chloropyridine-2-carbothioamide
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Overview
Description
3-Chloropyridine-2-carbothioamide is an organic compound with the molecular formula C6H5ClN2S It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloropyridine-2-carbothioamide can be synthesized through a condensation reaction involving 3-chloropyridine-2-carboxylic acid and thioamide. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbothioamide group. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Chloropyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA; typically carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature.
Reduction: LiAlH4; performed in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-Chloropyridine-2-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an enzyme inhibitor, particularly urease inhibitors, which are relevant in the treatment of gastric and duodenal ulcers.
Biological Studies: It is used in studies involving molecular docking and kinetic studies to understand its interaction with biological targets.
Materials Science: The compound’s derivatives are explored for their potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloropyridine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyridine-3-carbothioamide
- 3-Bromopyridine-2-carbothioamide
- 3-Chloropyridine-2-carboxamide
Uniqueness
3-Chloropyridine-2-carbothioamide is unique due to the presence of both a chlorine atom and a carbothioamide group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the carbothioamide group contributes to its potential as an enzyme inhibitor, which is not observed in simple carboxamide derivatives .
Properties
IUPAC Name |
3-chloropyridine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUNQJADXWHSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=S)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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